![molecular formula C11H13NO4 B15234152 3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid](/img/structure/B15234152.png)
3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid is a complex organic compound characterized by its unique structure, which includes a benzo-dioxane ring system and an aminopropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid typically involves multi-step organic synthesis techniques. One common approach is the condensation of a suitable benzo-dioxane derivative with an aminopropanoic acid precursor under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are crucial to understanding its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropan-1-ol
- 3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropan-1-one
Uniqueness
Compared to similar compounds, 3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid stands out due to its specific structural features and functional groups, which confer unique chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C11H13NO4 |
|---|---|
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c12-8(6-11(13)14)7-1-2-9-10(5-7)16-4-3-15-9/h1-2,5,8H,3-4,6,12H2,(H,13,14)/t8-/m0/s1 |
InChI-Schlüssel |
CAGUEQZBLIGCEU-QMMMGPOBSA-N |
Isomerische SMILES |
C1COC2=C(O1)C=CC(=C2)[C@H](CC(=O)O)N |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![((3aR,4R,6aS)-2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B15234076.png)
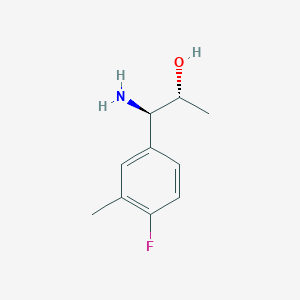
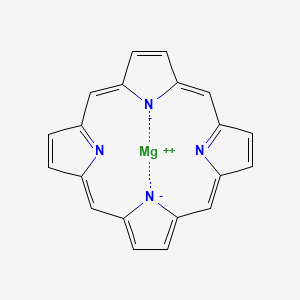

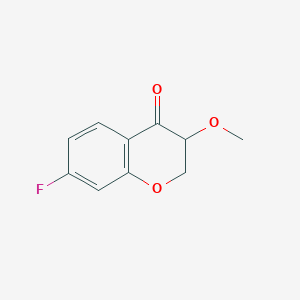
![3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one](/img/structure/B15234093.png)
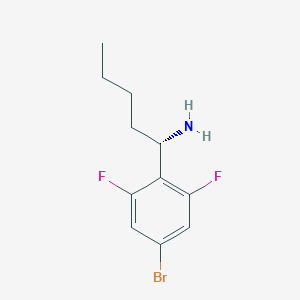
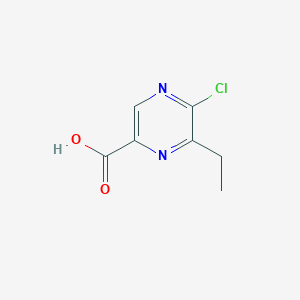
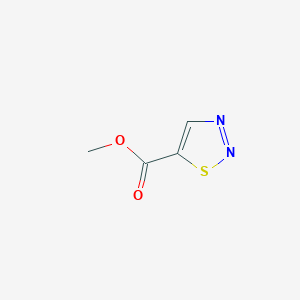
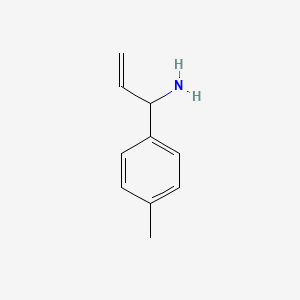
![10-dodecyl-5,15-dihexyl-6,14-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,7,13,17-tetrathia-10-azapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene](/img/structure/B15234136.png)
![Methyl5-bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B15234140.png)
![Hexahydrospiro[[1,3]dioxolane-2,7'-pyrido[1,2-a]pyrazin]-3'(2'H)-one](/img/structure/B15234146.png)
